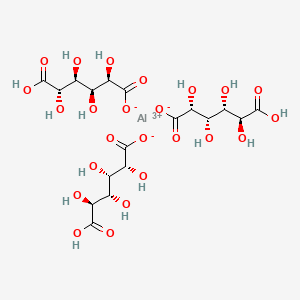
D-Glucaric acid, aluminium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucaric acid, aluminium salt is a compound derived from D-glucaric acid, which is a naturally occurring aldaric acid found in various fruits and vegetables D-Glucaric acid has gained significant attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucaric acid can be synthesized through the oxidation of D-glucose. Common methods include chemical oxidation using nitric acid or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as catalysts . Biological methods involve the use of engineered microorganisms such as Escherichia coli or yeast strains that express specific enzymes to convert D-glucose to D-glucaric acid .
Industrial Production Methods: Industrial production of D-glucaric acid typically involves the chemical oxidation of glucose using nitric acid. This process is highly exothermic and requires careful control of reaction conditions to achieve high yields and purity . Another method involves the use of fermentation processes with genetically engineered microorganisms to produce D-glucaric acid from renewable biomass sources .
Chemical Reactions Analysis
Types of Reactions: D-Glucaric acid, aluminium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of D-glucose at the C-1 and C-6 positions results in the formation of D-glucaric acid . Reduction reactions can convert D-glucaric acid to its corresponding alcohols or aldehydes .
Common Reagents and Conditions: Common reagents used in the synthesis of D-glucaric acid include nitric acid, TEMPO, and various enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the product .
Major Products Formed: The major products formed from the reactions involving D-glucaric acid include D-glucaraldehyde, L-guluronic acid, and various glucarate salts . These products have diverse applications in different fields, including medicine and industry.
Scientific Research Applications
D-Glucaric acid, aluminium salt has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of biodegradable polymers and other materials . In biology and medicine, D-glucaric acid is known for its potential to reduce cancer risk by inhibiting β-glucuronidase, an enzyme involved in the detoxification process . It is also used as a food additive to enhance human immunity and reduce cholesterol levels .
In industry, D-glucaric acid is used as a chelating agent for metal ions, making it useful in water treatment and as a corrosion inhibitor . It is also a precursor for the production of nylon-66 and other biodegradable polymers .
Mechanism of Action
The mechanism of action of D-glucaric acid involves its ability to inhibit β-glucuronidase, an enzyme that breaks down glucuronides in the liver . By inhibiting this enzyme, D-glucaric acid helps in the detoxification process, reducing the reabsorption of toxins in hepatocytes . Additionally, D-glucaric acid has been shown to reduce reactive oxygen species (ROS) production, apoptosis of hepatocytes, and deconjugation of glucuronides .
Comparison with Similar Compounds
Similar compounds to D-glucaric acid include D-glucaro-1,4-lactone, calcium D-glucarate, and sodium D-gluconate . D-glucaro-1,4-lactone is formed from D-glucaric acid and has similar antioxidant properties . Calcium D-glucarate is used as a dietary supplement for its potential health benefits, including cancer prevention and cholesterol reduction . Sodium D-gluconate is a chelating agent used in various industrial applications .
D-Glucaric acid, aluminium salt is unique due to its specific applications in water treatment, corrosion inhibition, and as a precursor for biodegradable polymers . Its ability to inhibit β-glucuronidase and support liver detoxification also sets it apart from other similar compounds .
Properties
CAS No. |
84864-58-4 |
|---|---|
Molecular Formula |
C18H27AlO24 |
Molecular Weight |
654.4 g/mol |
IUPAC Name |
aluminum;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/3C6H10O8.Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 |
InChI Key |
BCDBNRVZMSCUEL-BQGRAUOOSA-K |
Isomeric SMILES |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Al+3] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















